Welcome to the BenchChem Online Store!
molecular formula C15H13FO2 B8603857 (4-Ethyl-2-hydroxyphenyl)(4-fluorophenyl)methanone CAS No. 56394-78-6

(4-Ethyl-2-hydroxyphenyl)(4-fluorophenyl)methanone

Cat. No. B8603857
M. Wt: 244.26 g/mol
InChI Key: UUIMUQJSMVMYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04141995

Procedure details

3-Ethylphenol (24.4 g) and 4-fluorobenzoyl chloride (34.9 g) were reacted together as in Example 2 giving three main fractions: B (11.4 g) 126°-129° C. at 0.07 mmHg; C (7.9 g), 129°-132° C. at 0.06 mmHg; D (5.9 g), 132°-150° C. at 0.06 mmHg, all containing ~ 80% of the required isomer. B (4.0 g) was separated by preparative thin layer chromatography to give the title compound (2.6 g), m.p. 44°-48° C. The same compound was obtained using the method of Example 4.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
34.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)[CH3:2].[F:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1>>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:15]([C:14]2[CH:18]=[CH:19][C:11]([F:10])=[CH:12][CH:13]=2)=[O:16])=[C:5]([OH:9])[CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)O
Name
Quantity
34.9 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
B (11.4 g) 126°-129° C.
CUSTOM
Type
CUSTOM
Details
C (7.9 g), 129°-132° C.
CUSTOM
Type
CUSTOM
Details
D (5.9 g), 132°-150° C.
CUSTOM
Type
CUSTOM
Details
B (4.0 g) was separated by preparative thin layer chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=C(C(=O)C2=CC=C(C=C2)F)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 5.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.